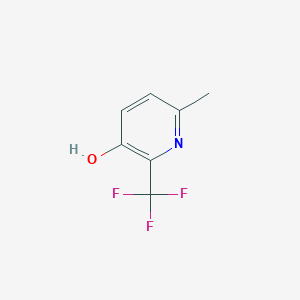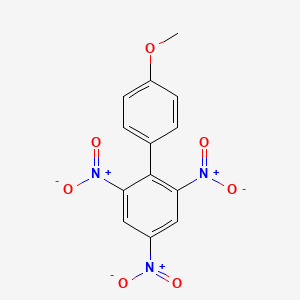
6-amino-5-bromo-N-methyl-N-propylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-bromo-N-methyl-N-propylnicotinamide is a chemical compound with the molecular formula C10H14BrN3O It is a derivative of nicotinamide, characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and N-methyl and N-propyl groups attached to the nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-N-methyl-N-propylnicotinamide typically involves the bromination of nicotinamide followed by the introduction of the amino group and the alkylation of the nitrogen atom. The general synthetic route can be summarized as follows:
Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6th position.
Alkylation: The final step involves the alkylation of the nitrogen atom with methyl and propyl groups using appropriate alkylating agents such as methyl iodide and propyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-bromo-N-methyl-N-propylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide or potassium cyanide in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
6-amino-5-bromo-N-methyl-N-propylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-5-bromo-N-methyl-N-propylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinamide: A related compound with an amino group at the 6th position but lacking the bromine and alkyl groups.
5-Bromo-N-methylnicotinamide: Similar structure but without the amino and propyl groups.
Uniqueness
6-amino-5-bromo-N-methyl-N-propylnicotinamide is unique due to the combination of functional groups, which confer specific chemical and biological properties. The presence of both amino and bromine groups allows for diverse chemical reactivity, while the N-methyl and N-propyl groups enhance its lipophilicity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14BrN3O |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
6-amino-5-bromo-N-methyl-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14BrN3O/c1-3-4-14(2)10(15)7-5-8(11)9(12)13-6-7/h5-6H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
JVVJJABRJMEKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C(=O)C1=CC(=C(N=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)


